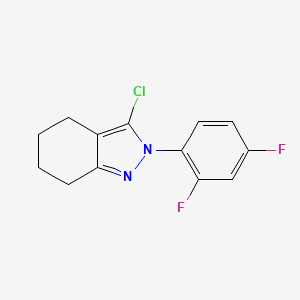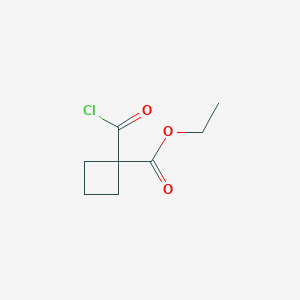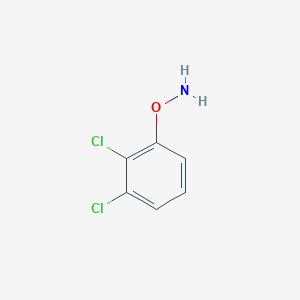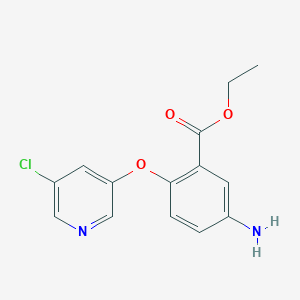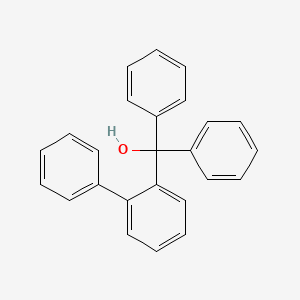
2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane is an organic compound with the molecular formula C10H11BrO2 It is a derivative of dioxolane, a heterocyclic acetal, and features a bromine atom and a methyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane typically involves the reaction of 4-bromo-3-methylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene, with the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of efficient purification techniques such as distillation or crystallization is crucial to obtain high-quality this compound.
化学反应分析
Types of Reactions
2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding methylphenyl derivative using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaH).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, acetic acid).
Reduction: Reducing agents (LiAlH4, H2/Pd), solvents (ether, ethanol).
Major Products
Substitution: Various substituted phenyl derivatives.
Oxidation: Ketones, carboxylic acids.
Reduction: Methylphenyl derivatives.
科学研究应用
2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the dioxolane ring can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- 2-(3-Bromo-4-methylphenyl)-1,3-dioxolane
- 2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane
- 2-Bromomethyl-1,3-dioxolane
Uniqueness
2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C12H15BrO2 |
|---|---|
分子量 |
271.15 g/mol |
IUPAC 名称 |
2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO2/c1-3-12(14-6-7-15-12)10-4-5-11(13)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3 |
InChI 键 |
IWPMDSUZZFBZGB-UHFFFAOYSA-N |
规范 SMILES |
CCC1(OCCO1)C2=CC(=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


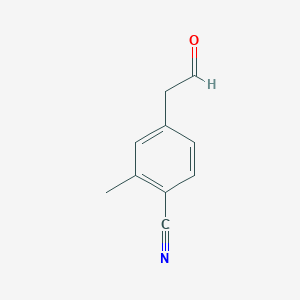
![2,2 Dimethyl-5-propionyl-[1,3]dioxane-4,6 dione](/img/structure/B8657859.png)
![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B8657869.png)
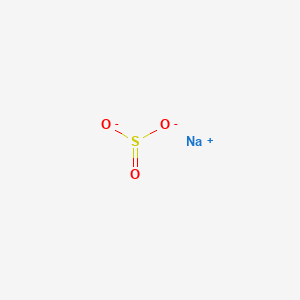
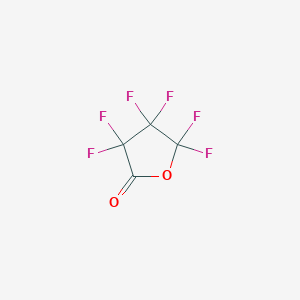
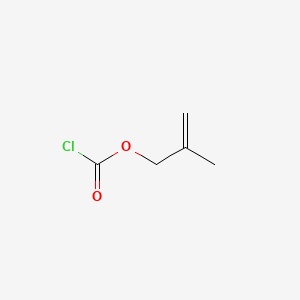
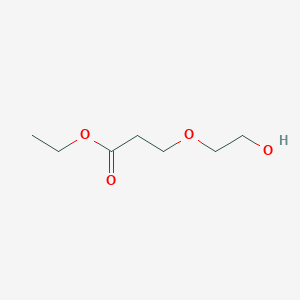
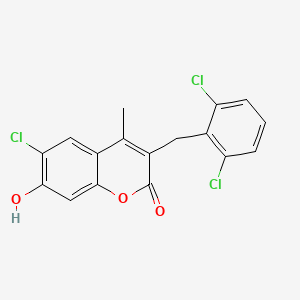
![2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B8657914.png)
